molecular formula C23H24N4O3S B2965833 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 899361-96-7

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2965833
M. Wt: 436.53
InChI Key: ATALBVNZFXZPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the sulfamoyl group suggests that this compound might have some biological activity, as sulfonamides are known to have various medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring and the naphthalene ring would contribute to the rigidity of the molecule, while the sulfamoyl group could potentially form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the aromatic rings and the sulfamoyl group. It’s likely to be relatively stable due to the presence of the aromatic rings, and the sulfamoyl group could potentially make it more soluble in water .

Scientific Research Applications

Interactions with Bovine Serum Albumin

  • Compounds similar to the specified chemical have been synthesized and their interactions with bovine serum albumin (BSA) studied. These interactions are crucial for understanding the bioavailability and pharmacokinetics of potential drugs. The fluorescence and UV–vis spectral studies conducted on these compounds provide insight into their binding constants and the number of binding sites, which is essential for drug design and development (Meng et al., 2012).

Anticancer Properties

  • Novel compounds with a structure incorporating elements similar to the query have shown potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. These findings suggest potential applications in developing anticancer agents. The specific compounds investigated induced apoptosis and arrested the cell cycle, highlighting their therapeutic potential (Ravichandiran et al., 2019).

Catalysts in Chemical Syntheses

  • The compound has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, showcasing its role in facilitating chemical reactions such as the Suzuki reaction in aqueous media. This application is significant for developing environmentally friendly and efficient methods for synthesizing heterobiaryls (Bumagin et al., 2019).

Development of Polyamides with Unique Properties

  • Research involving the synthesis of polyamides using components with structural similarities to the specified chemical has resulted in materials exhibiting good solubility in organic solvents and thermal stability. These materials could have applications in various industrial sectors due to their physical properties (Gutch et al., 2003).

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-15-13-16(2)25-23(24-15)27-31(29,30)21-11-9-20(10-12-21)26-22(28)19-8-7-17-5-3-4-6-18(17)14-19/h7-14H,3-6H2,1-2H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALBVNZFXZPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(CCCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.